molecular formula C₄₁H₇₆N₂O₁₄ B1142180 12-Deoxy Roxithromycin CAS No. 425365-65-7

12-Deoxy Roxithromycin

Cat. No. B1142180
CAS RN: 425365-65-7
M. Wt: 821.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic used for the treatment of bacterial infections. It is derived from the macrolide antibiotic erythromycin and is an effective inhibitor of bacterial protein synthesis. It is an important component of the macrolide group of antibiotics, which are used to treat infections caused by Gram-positive and Gram-negative bacteria. 12-Deoxy Roxithromycin has been used in the treatment of infections such as pneumonia, bronchitis, and skin infections.

Mechanism of Action

12-Deoxy Roxithromycin works by binding to the 50S subunit of the bacterial ribosome, which is the site of protein synthesis in bacteria. This binding prevents the ribosome from translating mRNA into proteins, thus preventing bacterial growth and reproduction. 12-Deoxy Roxithromycin also has an additional mechanism of action, which is the inhibition of bacterial cell wall synthesis. This is achieved by inhibiting the action of the enzyme transpeptidase, which is responsible for the formation of peptidoglycan, a component of the bacterial cell wall.
Biochemical and Physiological Effects
12-Deoxy Roxithromycin has a number of biochemical and physiological effects. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, and has been used to treat a variety of infections. It has also been shown to have anti-inflammatory and immunomodulatory effects, and has been used to treat a variety of inflammatory conditions. Additionally, 12-Deoxy Roxithromycin has been shown to have anti-tumor and anti-cancer effects, and has been used in the treatment of some forms of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 12-Deoxy Roxithromycin for use in lab experiments is its relatively low cost and availability. Additionally, it has a wide range of uses, from studying the structure and function of bacterial proteins to studying the mechanism of action of macrolide antibiotics. However, 12-Deoxy Roxithromycin also has some limitations. It is not active against anaerobic bacteria, and is not effective against some Gram-positive bacteria, such as Listeria. Additionally, it can cause adverse effects in humans, such as nausea, vomiting, and diarrhea.

Future Directions

There are a number of potential future directions for research into 12-Deoxy Roxithromycin. These include further research into its mechanism of action, as well as its effects on bacterial growth and the development of antibiotic resistance. Additionally, further research could be conducted into its anti-tumor and anti-cancer effects, as well as its potential use in the treatment of other diseases. Finally, further research could be conducted into the potential adverse effects of 12-Deoxy Roxithromycin in humans.

Synthesis Methods

12-Deoxy Roxithromycin is synthesized through a process known as the erythromycin lactone synthesis. This process involves the conversion of erythromycin A, a naturally occurring macrolide antibiotic, into a lactone form. This lactone form is then reacted with an acid to form 12-Deoxy Roxithromycin. The process is relatively simple and can be completed in a few steps.

Scientific Research Applications

12-Deoxy Roxithromycin has been studied extensively and has been used in a number of scientific research applications. It has been used to study the structure and function of bacterial proteins, and has been used to study the mechanism of action of macrolide antibiotics. It has also been used to study the effects of antibiotics on bacterial growth and the development of antibiotic resistance.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32+/t22-,23?,24+,25+,26+,27-,28?,29?,30-,31?,33+,34?,35+,36?,37-,39?,40-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEYEZVYKZUYHN-JXUMNVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Deoxy Roxithromycin

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